Methyl 4-(1H-imidazol-1-yl)benzoate

Catalog No.
S717184
CAS No.
101184-08-1
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(1H-imidazol-1-yl)benzoate

CAS Number

101184-08-1

Product Name

Methyl 4-(1H-imidazol-1-yl)benzoate

IUPAC Name

methyl 4-imidazol-1-ylbenzoate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3

InChI Key

KUBBZTZQWIGHFH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2

Heterocyclic Building Block:

Methyl 4-(1H-imidazol-1-yl)benzoate is classified as an imidazole derivative, specifically a heterocyclic building block. Heterocyclic compounds contain atoms of different elements in their rings. Imidazole, a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms, is a common heterocyclic group found in various biologically relevant molecules.

Methyl 4-(1H-imidazol-1-yl)benzoate serves as a valuable building block in organic synthesis due to the presence of the imidazole ring and the ester functionality (methyl group bonded to a carbonyl group). This combination allows for further chemical modifications, enabling the creation of diverse and complex molecules with potential applications in drug discovery and material science [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of Methyl 4-(1H-imidazol-1-yl)benzoate, its structural features suggest potential applications in various fields:

  • Drug Discovery: The imidazole ring is present in many biologically active molecules, including some FDA-approved drugs. Methyl 4-(1H-imidazol-1-yl)benzoate could serve as a starting material for the synthesis of novel drug candidates targeting specific diseases [].
  • Material Science: The combination of the aromatic and heterocyclic moieties in Methyl 4-(1H-imidazol-1-yl)benzoate suggests potential applications in the development of new functional materials. For instance, it could be explored in the design of polymers with specific properties or as a precursor for the synthesis of novel catalysts [].

Methyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula C11_{11}H10_{10}N2_2O2_2. It features a benzoate group substituted at the para position with a 1H-imidazole moiety. This compound is categorized as an imidazole derivative and serves as a heterocyclic building block in organic synthesis. Its structure includes a methyl ester functional group, contributing to its reactivity and solubility properties, which are essential for various applications in medicinal chemistry and material science .

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
  • Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures .

Research on the biological activity of methyl 4-(1H-imidazol-1-yl)benzoate indicates potential pharmacological properties. Imidazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity: Compounds containing imidazole rings often exhibit antibacterial and antifungal properties.
  • Anticancer Potential: Some studies suggest that imidazole derivatives can inhibit tumor growth and may have applications in cancer therapy.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways .

Several synthesis methods have been reported for methyl 4-(1H-imidazol-1-yl)benzoate:

  • Direct Esterification: Reacting 4-(1H-imidazol-1-yl)benzoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution: Starting from a suitable halogenated benzoate, an imidazole derivative can be introduced via nucleophilic substitution.
  • Coupling Reactions: Utilizing coupling agents to link the imidazole moiety to the benzoate framework through various coupling strategies .

Methyl 4-(1H-imidazol-1-yl)benzoate finds applications across various fields:

  • Pharmaceuticals: As a building block in drug design, particularly for developing new antimicrobial and anticancer agents.
  • Agricultural Chemicals: Potential use in developing fungicides or herbicides due to its biological activity.
  • Material Science: Employed in synthesizing polymers or materials with specific functionalities due to its reactive groups .

Interaction studies of methyl 4-(1H-imidazol-1-yl)benzoate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research has shown that imidazole derivatives can act as enzyme inhibitors, impacting various biochemical pathways crucial for microbial growth or cancer cell proliferation .

Methyl 4-(1H-imidazol-1-yl)benzoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl 4-(1H-imidazol-1-ylmethyl)benzoateImidazole derivativeContains an additional methyl group on imidazole
4-(1H-Imidazol-1-yl)benzoic acidCarboxylic acidLacks ester functionality
Methyl 2-(1H-imidazol-1-yl)acetateAcetic acid derivativeDifferent substitution pattern

Methyl 4-(1H-imidazol-1-yl)benzoate is unique due to its specific para-substitution on the benzoate ring and the presence of the methyl ester group, which enhances its solubility and reactivity compared to similar compounds .

The development of imidazole-benzoate conjugates is rooted in the broader evolution of imidazole chemistry, which traces back to the mid-19th century. Imidazole itself was first synthesized in 1858 by Heinrich Debus, although various imidazole derivatives had been discovered as early as the 1840s. Debus developed a synthesis involving glyoxal, formaldehyde, and ammonia to form imidazole, establishing what would later be known as the Debus-Radziszewski imidazole synthesis. Despite its relatively low yields, this method continues to serve as a foundation for creating C-substituted imidazoles today.

The evolution of synthetic methodologies for functionalized imidazoles has been substantial over the past century and a half. Several classical methods emerged, including the Phillips–Ladenburg reaction, the Wallach reaction, the Bredereck reaction, and the van Leusen reaction. Each contributed to expanding the toolkit for constructing diverse imidazole scaffolds, though many traditional approaches required harsh conditions, prolonged reaction times, and often delivered suboptimal yields.

The specific marriage of imidazole with benzoate moieties represents a more recent development in heterocyclic chemistry. The advancement of copper-catalyzed N-arylation methodologies, particularly over the past two decades, has been instrumental in facilitating the direct connection of imidazole rings to aryl systems including benzoates. These methodologies have enabled the efficient synthesis of compounds like Methyl 4-(1H-imidazol-1-yl)benzoate under increasingly mild conditions. The integration of these two pharmacologically relevant fragments—the electron-rich imidazole and the versatile benzoate—creates molecular platforms with diverse potential applications in medicinal chemistry, materials science, and catalysis.

Position of Methyl 4-(1H-imidazol-1-yl)benzoate in Heterocyclic Chemistry

Methyl 4-(1H-imidazol-1-yl)benzoate occupies a distinct position in heterocyclic chemistry, residing at the intersection of imidazole chemistry and functionalized benzoates. Imidazole (C3H4N2) serves as a fundamental building block in numerous natural products, particularly alkaloids, and plays crucial roles in essential biological molecules like histidine and histamine. The importance of the imidazole scaffold in biological systems underscores its significance as a privileged structure in medicinal chemistry.

What distinguishes Methyl 4-(1H-imidazol-1-yl)benzoate is its specific structural arrangement, where the imidazole ring is directly connected via the nitrogen at position 1 to the para position of the benzoate group. This direct N-arylation creates a unique electronic environment that differentiates it from related compounds like Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (which contains an additional methylene spacer) and Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate (which features a methyl substituent at position 2 of the imidazole ring).

The compound belongs to a broader class of N-arylated imidazoles, which have gained increasing attention due to their diverse biological activities and applications in materials science. The direct C-N bond between the aromatic rings creates a rigid molecular architecture with distinctive electronic properties and reactivity patterns. This structural arrangement influences its behavior in various chemical transformations, its interactions with biological targets, and its potential for further functionalization.

In the context of modern heterocyclic chemistry, Methyl 4-(1H-imidazol-1-yl)benzoate serves as an exemplar of how simple heterocyclic building blocks can be combined to create molecules with enhanced or novel properties. Its synthesis reflects advancements in methodology for selective N-arylation, while its structure offers opportunities for exploring structure-activity relationships in various applications.

Research Importance as a Synthetic Building Block

Methyl 4-(1H-imidazol-1-yl)benzoate serves as a valuable synthetic building block in heterocyclic chemistry, offering multiple functionalization points for further synthetic elaboration. It is classified as an imidazole derivative and a heterocyclic building block used in chemical synthesis, highlighting its utility in creating more complex molecular structures. The compound possesses several structural features that contribute to its importance as a versatile synthetic intermediate:

The methyl ester functionality represents a key point for diversification through various transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to different esters, reduction to alcohols, or conversion to amides and other carbonyl derivatives. These transformations can significantly alter the compound's physical properties, biological activities, and potential applications.

The imidazole ring contributes another dimension of reactivity. The unsubstituted nitrogen at position 3 (not involved in arylation) remains available for coordination with metals, protonation, or further functionalization. This can be particularly valuable for developing metal complexes, catalysts, or compounds with specific binding properties. Additionally, the C-H positions of the imidazole ring can serve as points for further elaboration through various C-H activation strategies.

The benzoate aromatic ring offers possibilities for electrophilic aromatic substitution reactions, though with diminished reactivity at certain positions due to electronic effects. Introduction of additional substituents can fine-tune the electronic properties and three-dimensional structure of the molecule.

Table 1: Key Functionalization Points of Methyl 4-(1H-imidazol-1-yl)benzoate

Structural FeaturePossible TransformationsPotential Applications
Methyl EsterHydrolysis, transesterification, reduction, amidationImproved solubility, biological targeting, conjugation
Imidazole N-3Metal coordination, alkylation, protonationCatalysis, pH-responsive materials, ionic liquids
Imidazole C-HC-H functionalization, halogenationTuning electronic properties, extending conjugation
Benzoate Aromatic RingElectrophilic substitution, C-H activationModifying physical properties, introducing additional functionality

These versatile functionalization options make Methyl 4-(1H-imidazol-1-yl)benzoate an attractive starting material for synthesizing more complex compounds with applications spanning from medicinal chemistry to materials science and catalysis.

Current Research Trends and Knowledge Gaps

Research involving imidazole-containing compounds like Methyl 4-(1H-imidazol-1-yl)benzoate has been advancing along several fronts, though significant knowledge gaps remain regarding this specific compound. Current research trends in related areas include:

Medicinal Chemistry and Drug Discovery: Imidazole derivatives continue to attract significant attention for their diverse biological activities. Recent research has explored 1H-benzo[d]imidazole derivatives as selective HDAC6 inhibitors with potential applications in multiple myeloma therapy. Similarly, hybrid molecules with imidazole-1,3,4-thiadiazole cores have shown promise as anti-leishmaniasis agents. These studies highlight the therapeutic potential of imidazole-containing compounds and suggest possible directions for investigating Methyl 4-(1H-imidazol-1-yl)benzoate derivatives.

Synthetic Methodology: Advancements in copper-catalyzed N-arylation reactions have significantly improved access to N-arylated imidazoles. Recent work has focused on developing more efficient catalytic systems, including the use of silver benzoate additives to facilitate copper-catalyzed C–N coupling and the exploration of novel ligand systems to enhance reaction efficiency. These methodological improvements are directly relevant to optimizing the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate.

Green Chemistry: Contemporary research emphasizes environmentally friendly approaches to heterocycle synthesis, including ultrasound-assisted reactions, solvent-free conditions, and recyclable catalysts. Such approaches could be applied to the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate to improve efficiency and sustainability.

Coordination Chemistry: The ability of imidazole to coordinate with metals has led to investigations of imidazole-containing ligands in the design of coordination polymers and metal-organic frameworks. The potential of Methyl 4-(1H-imidazol-1-yl)benzoate and its hydrolyzed acid form as ligands in coordination chemistry represents an underexplored area.

Despite these advancing frontiers, several significant knowledge gaps remain regarding Methyl 4-(1H-imidazol-1-yl)benzoate:

  • Comprehensive Characterization: Detailed spectroscopic and physical characterization data specifically for this compound are limited in the accessible literature, creating challenges for researchers seeking to work with this building block.

  • Optimized Synthesis Protocols: While general methods for N-arylation of imidazoles exist, optimized, high-yielding protocols specifically for Methyl 4-(1H-imidazol-1-yl)benzoate are not well documented.

  • Biological Activity Profile: Despite the known bioactivities of many imidazole derivatives, systematic studies on the biological activities of Methyl 4-(1H-imidazol-1-yl)benzoate itself are scarce.

  • Structure-Property Relationships: The impact of structural modifications on the properties and activities of this compound remains to be thoroughly investigated, limiting rational design approaches for developing derivatives with enhanced properties.

Addressing these knowledge gaps presents opportunities for researchers to contribute to the understanding and application of this valuable heterocyclic building block. Systematic studies on its synthesis optimization, comprehensive characterization, and exploration of its applications could significantly advance knowledge in this area.

The synthesis of methyl 4-(1H-imidazol-1-yl)benzoate represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve efficient formation of the carbon-nitrogen bond between the imidazole nitrogen and the aromatic benzoate ester [1]. This compound, with molecular formula C11H10N2O2 and molecular weight 202.21, serves as an important intermediate in pharmaceutical and materials chemistry applications [5].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide the most direct pathway for synthesizing methyl 4-(1H-imidazol-1-yl)benzoate through displacement of suitable leaving groups on the benzoate ring by the imidazole nitrogen [6]. These reactions typically proceed via an addition-elimination mechanism, where the nucleophilic imidazole attacks the electrophilic carbon center adjacent to the leaving group [2].

Base-Mediated Coupling Reactions

Base-mediated coupling reactions represent the most widely employed strategy for constructing the carbon-nitrogen bond in methyl 4-(1H-imidazol-1-yl)benzoate synthesis [3]. The reaction mechanism involves deprotonation of the imidazole nitrogen by a strong base, generating a nucleophilic imidazolate anion that subsequently attacks the electrophilic aromatic carbon [24]. Potassium tert-butoxide has emerged as the preferred base for these transformations, providing yields of up to 96% when employed in toluene at 130°C for 5 hours [24].

The base-mediated approach offers several advantages including high regioselectivity, broad substrate scope, and compatibility with various functional groups [3]. Reaction conditions typically involve heating the imidazole substrate with methyl 4-bromobenzoate or methyl 4-chlorobenzoate in the presence of a strong base such as potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate [2]. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide and toluene providing optimal results [24].

BaseSolventTemperature (°C)Time (h)Yield (%)Product Type
Sodium hydrideDimethylformamide80585N-substituted imidazole
Potassium tert-butoxideToluene130596Trisubstituted imidazole
Cesium fluorideToluene/Water110491Aryl-imidazole
Sodium carbonateDimethylformamide110895Cross-coupling product
DABCOToluene100670Michael adduct
TriethylamineDichloromethane251245Direct substitution

Sodium Hydride Activation Strategies

Sodium hydride activation strategies offer exceptional control over reaction selectivity and provide access to methyl 4-(1H-imidazol-1-yl)benzoate under mild conditions [9]. The mechanism involves initial formation of an imidazolate anion through deprotonation by sodium hydride, followed by nucleophilic attack on the activated aromatic substrate [6]. This approach is particularly effective for substrates containing electron-withdrawing groups that enhance the electrophilicity of the aromatic ring [2].

Reaction conditions typically involve treatment of imidazole with sodium hydride in dimethylformamide at temperatures ranging from 60-80°C, followed by addition of the benzoate ester substrate [9]. The reaction proceeds efficiently with yields commonly exceeding 85%, and the mild conditions minimize side reactions and decomposition pathways [23]. The sodium hydride method demonstrates excellent compatibility with various protecting groups and functional groups, making it suitable for complex synthetic sequences [6].

Temperature control proves critical in sodium hydride-mediated reactions, as excessive heating can lead to decomposition of the sodium hydride and formation of unwanted byproducts [20]. Optimal results are achieved by maintaining reaction temperatures between 70-80°C and employing reaction times of 4-6 hours [23]. The reaction mixture typically requires careful addition of water for quenching, followed by extraction with ethyl acetate to isolate the desired product [9].

Direct Fluoride Displacement Methods

Direct fluoride displacement methods represent an emerging strategy for methyl 4-(1H-imidazol-1-yl)benzoate synthesis, leveraging the exceptional leaving group ability of fluoride in activated aromatic systems [12]. The approach involves nucleophilic aromatic substitution of fluoride by imidazole, typically requiring activation through electron-withdrawing substituents or Lewis acid catalysis [7] [10].

Fluoride displacement reactions proceed through a Meisenheimer complex intermediate, where the imidazole nucleophile forms a transient adduct with the aromatic ring before elimination of fluoride [10]. Reaction conditions typically involve heating imidazole with methyl 4-fluorobenzoate in the presence of a fluoride scavenger such as cesium fluoride or potassium fluoride [7]. Yields range from 70-85% depending on the specific reaction conditions and substrate activation [12].

The fluoride displacement method offers unique advantages including high atom economy, minimal waste generation, and compatibility with sensitive functional groups [10]. However, the approach requires careful optimization of reaction conditions to achieve efficient fluoride departure, often necessitating elevated temperatures or Lewis acid activation [7]. Recent developments have focused on improving the efficiency of fluoride displacement through the use of crown ethers and phase-transfer catalysts [12].

One-Pot Multi-Component Synthesis

One-pot multi-component synthesis represents a powerful strategy for constructing methyl 4-(1H-imidazol-1-yl)benzoate directly from simple starting materials in a single reaction vessel [8] [11]. This approach offers significant advantages in terms of step economy, reduced waste generation, and simplified purification procedures [8]. The methodology typically involves the simultaneous formation of both the imidazole ring and the carbon-nitrogen bond connecting it to the benzoate moiety [11].

Recent developments in multi-component synthesis have focused on the use of novel catalyst systems such as eutectogels and zinc oxide nanoparticles [8]. These catalysts facilitate the formation of complex imidazole derivatives under mild conditions with excellent yields [8]. The eutectogel-zirconium system, in particular, has demonstrated exceptional performance in promoting one-pot synthesis of poly-functionalized imidazole derivatives with yields ranging from 70-92% [8].

CatalystSolventTemperature (°C)Time (h)Yield (%)Products
Urea/Hydrogen peroxideEthanol784902,4,5-trisubstituted
ZnO nanoparticlesWater/Isopropanol1003931,2,4,5-tetrasubstituted
Ammonium acetateAcetic acid120295Tri-phenyl imidazole
Eutectogel-Zr4+Solvent-free80685Poly-functionalized
No catalystToluene1308822,4,5-trisubstituted

The mechanism of one-pot multi-component synthesis typically involves initial condensation of carbonyl compounds with ammonium sources to generate imidazole intermediates, followed by coupling with the benzoate component [11]. The reaction proceeds through a series of cyclization and coupling steps, ultimately leading to the desired methyl 4-(1H-imidazol-1-yl)benzoate product [8]. Reaction conditions can be optimized to favor specific substitution patterns and functional group tolerance [11].

Green chemistry principles have been successfully incorporated into one-pot multi-component synthesis through the use of water as a solvent and elimination of toxic catalysts [9]. Microwave-assisted synthesis has emerged as a particularly effective approach, reducing reaction times by up to 80% while maintaining high yields [9]. The combination of green solvents, efficient catalysts, and microwave heating represents the current state-of-the-art in one-pot multi-component synthesis [8].

Catalyst-Mediated Synthetic Pathways

Catalyst-mediated synthetic pathways provide sophisticated control over the formation of methyl 4-(1H-imidazol-1-yl)benzoate through transition metal catalysis and organocatalytic approaches [1] [16]. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile method for constructing carbon-nitrogen bonds in imidazole-containing molecules [16]. These reactions typically employ palladium complexes in combination with appropriate ligands and bases to facilitate the coupling of imidazole nucleophiles with aryl halides or pseudohalides [1].

The palladium-catalyzed synthesis typically involves treatment of imidazole with methyl 4-bromobenzoate in the presence of a palladium catalyst such as palladium tetrakis(triphenylphosphine) or palladium dichloride bis(diphenylphosphino)ferrocene [1]. Reaction conditions generally require heating to 100-120°C in polar solvents such as dimethylformamide or toluene, with yields commonly exceeding 90% [16]. The choice of ligand plays a crucial role in determining reaction efficiency and selectivity [1].

Catalyst SystemCoupling TypeTemperature (°C)Pressure (atm)Yield (%)Selectivity
Pd(PPh3)4/Na2CO3Suzuki-Miyaura110195High
PdCl2(dppf)/CsFCross-coupling120191High
PdXPhosG2/K3PO4Borylation80199Excellent
Pd/CHydrogenation25175Moderate
Ni(acac)2Polymerization150160Low

Recent advances in catalyst design have focused on developing more efficient and selective systems for imidazole coupling reactions [16]. Nickel-based catalysts have shown promise as cost-effective alternatives to palladium, particularly for large-scale applications [12]. The development of air-stable, pre-formed catalyst systems has simplified reaction setup and improved reproducibility [16].

Organocatalytic approaches have gained increasing attention due to their environmental benefits and mild reaction conditions [14]. These methods typically employ small organic molecules such as bases, acids, or hydrogen-bonding catalysts to promote the coupling reaction [15]. While yields are generally lower than those achieved with transition metal catalysts, organocatalytic methods offer advantages in terms of cost, toxicity, and environmental impact [14].

Green Chemistry Approaches in Synthesis

Green chemistry approaches in the synthesis of methyl 4-(1H-imidazol-1-yl)benzoate focus on minimizing environmental impact through the use of sustainable solvents, catalysts, and reaction conditions [9] [22]. Water has emerged as the preferred green solvent for many imidazole synthesis reactions, offering advantages in terms of safety, cost, and environmental compatibility [21]. Reactions conducted in aqueous media typically require the addition of phase-transfer catalysts or surfactants to ensure adequate mixing of organic substrates [9].

Solvent-free synthesis represents the ultimate expression of green chemistry principles, eliminating the need for organic solvents entirely [8]. These reactions typically employ solid-supported catalysts or mechanochemical activation to promote the desired transformations [9]. Yields in solvent-free systems can exceed 85%, while reaction times are often significantly reduced compared to conventional solution-phase methods [8].

Green MethodEnergy EfficiencyWaste ReductionYield (%)Time ReductionEnvironmental Impact
Microwave synthesisHighSignificant9080%Low
Water as solventModerateHigh8550%Very low
Solvent-free conditionsVery highMaximum8770%Minimal
Ionic liquidHighModerate7830%Low
Flow chemistryHighHigh9260%Low

Microwave-assisted synthesis has revolutionized green chemistry approaches by dramatically reducing reaction times and energy consumption [9]. The selective heating provided by microwave irradiation enables reactions to proceed efficiently at lower temperatures, reducing both energy requirements and the formation of side products [9]. Microwave synthesis of methyl 4-(1H-imidazol-1-yl)benzoate typically achieves yields of 90% in reaction times of 10-30 minutes, compared to several hours required for conventional heating [9].

Ionic liquids represent another important class of green solvents for imidazole synthesis [14]. These materials offer unique properties including negligible vapor pressure, thermal stability, and the ability to dissolve both organic and inorganic compounds [14]. Imidazole-based ionic liquids are particularly attractive for the synthesis of imidazole derivatives, as they can serve as both solvent and reactant [14]. However, the high cost and limited recyclability of ionic liquids remain challenges for large-scale applications [15].

Scale-Up and Industrial Synthesis Considerations

Scale-up and industrial synthesis considerations for methyl 4-(1H-imidazol-1-yl)benzoate focus on optimizing reaction conditions for large-scale production while maintaining product quality and minimizing costs [12] [17]. The transition from laboratory to industrial scale requires careful attention to heat and mass transfer limitations, reactor design, and process safety considerations [13].

Continuous flow reactors have emerged as the preferred technology for industrial synthesis of imidazole derivatives [12]. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling better control over reaction conditions and product quality [12]. Flow reactors also provide enhanced safety through reduced inventory of hazardous materials and improved containment of reaction exotherms [13].

ScaleReactor TypeTemperature ControlYield ConsistencyCost FactorThroughput (kg/day)
Laboratory (mg)Round bottom flask±2°C±5%1.00.001
Pilot (g)Jacketed reactor±1°C±3%0.80.100
Small batch (kg)Pilot reactor±0.5°C±2%0.610.000
Industrial (MT)Industrial vessel±0.2°C±1%0.41000.000
Continuous flowPlug flow reactor±0.1°C±0.5%0.3500.000

Process optimization for industrial synthesis typically involves detailed kinetic studies to identify rate-limiting steps and optimize reaction conditions [13]. Temperature and pressure effects on reaction rates and selectivity must be carefully characterized to ensure consistent product quality across different scales [12]. Residence time distribution studies in flow reactors provide critical information for maintaining uniform reaction conditions [12].

Economic considerations play a crucial role in industrial synthesis route selection [17]. The cost of raw materials, catalysts, and solvents must be balanced against process efficiency and product quality requirements [17]. Catalyst recovery and recycling strategies are essential for processes employing expensive transition metal catalysts [12]. Process intensification through the use of flow reactors and optimized reaction conditions can significantly reduce capital and operating costs [12].

Nucleophilic Catalysis Mechanisms [1]

Imidazole accelerates ester cleavage through direct nucleophilic attack of its N-3 lone-pair on the carbonyl carbon to give a tetrahedral intermediate that collapses to an acyl-imidazole and an alcohol (Scheme 1). Rate studies with substituted phenyl benzoates show the hallmark features:

Substituent on phenyl leaving groupSecond-order rate constant for imidazole (25 °C, water) / L mol⁻¹ s⁻¹Hammett ρ (leaving group)Reference
p-Nitro0.082 ± 0.005 [2]
p-Cyano0.061 ± 0.004 [2]
p-Methyl0.013 ± 0.002 [2]
  • ρ ≈ 1.4 for the series, indicating build-up of about one-half unit of negative charge on the departing phenoxide oxygen in the transition state [2].
  • The deuterium-oxide solvent isotope effect is 1.8–2.1, fully consistent with proton transfer accompanying formation of the tetrahedral intermediate rather than with a hydroxide-driven pathway [3] [4].
  • Activation parameters (ΔH‡ ≈ 63 kJ mol⁻¹, ΔS‡ ≈ –60 J mol⁻¹ K⁻¹ for p-nitrophenyl benzoate) [2] match those for other acyl-imidazole systems [5] [6], confirming the stepwise nucleophilic mechanism.

For Methyl 4-(1H-imidazol-1-yl)benzoate the neighbouring imidazole can intramolecularly attack the ester carbonyl. Modelling with simple 2-substituted imidazoles shows a six-membered transition state whose calculated barrier is 6–8 kJ mol⁻¹ lower than the intermolecular analogue, predicting an intrinsic rate enhancement of roughly thirty-fold at neutral hydrogen-ion concentration [5] [7].

Charge-Relay Systems in Catalytic Processes [8] [9]

Benzoate anions dramatically potentiate imidazole catalysis by serving as transient general bases that deprotonate the heteroaromatic nitrogen and generate the more reactive imidazolate (Scheme 2). Roberts and co-workers observed a 2 500-fold acceleration in the hydrolysis of an imidazolyl cinnamate ester when 0.5 mol dm⁻³ sodium benzoate was added in 42% dioxane-water [10] [11]. The dependence was strictly first order in benzoate activity and followed Michaelis-type saturation with respect to the ester, mirroring the histidine–serine–carboxylate triad of serine hydrolases.

Kinetic constants extracted from global fits:

Benzoate concentration / mol dm⁻³Observed rate enhancement (kobs/k0)Reference
0.10180 ± 20 [10]
0.25850 ± 60 [10]
0.502 500 ± 200 [10]

The same charge-relay behaviour is retained when the carboxylate is tethered directly to the imidazole. A 2-(2-carboxyphenyl) imidazole catalyses p-nitrophenyl acetate three times faster than the parent heterocycle, despite a one-unit decrease in the imidazolium pK_a that would otherwise slow nucleophilic attack [12].

Proton Transfer Mechanisms in Imidazole-Benzoate Systems

Frontier-orbital analysis shows that benzo annellation lowers the C-2 proton acidity of imidazole by 10–20-fold, rationalising the faster C-2 H/D exchange observed for benzimidazoles (second-order rate constant 2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ at 85 °C) relative to imidazole itself [13]. Hydroxide reacts with the conjugate acid to form an ylide, and the electron-withdrawing benzo ring stabilises this intermediate, providing a textbook example of intramolecular general-base assistance.

In Methyl 4-(1H-imidazol-1-yl)benzoate, internal proton transfer from the imidazolium N-1 to the ester carbonyl oxygen via the benzoate π-system is feasible; density-functional calculations (B3LYP/6-31+G**) give a barrier of 54 kJ mol⁻¹, ten kilojoules lower than the intermolecular analogue, highlighting the importance of through-bond communication.

Solvent Effects on Reaction Kinetics and Mechanisms [9]

Solvent polarity and basicity control the partition between nucleophilic and general-base pathways:

Medium (30 °C)Water content / % by volumeSecond-order rate constant for imidazole attack on para-nitrophenyl acetate / L mol⁻¹ s⁻¹Observed mechanismReference
Neat acetonitrile<13.1 × 10⁻⁵Predominantly general-base; low water suppresses nucleophilic step [7]
Acetonitrile–water (5%)59.8 × 10⁻⁴Mixed; β = 0.79 for pyridine catalysis shows strong base term [7]
Water (buffered)1002.8 × 10⁻²Nucleophilic pathway via acyl-imidazole dominates; large negative entropy [5]

Adding 42% dioxane, which lowers the dielectric constant from 78 to 53, amplifies the charge-relay acceleration (Section 3.2) because electrostatic interactions between the benzoate and imidazole are less shielded [10]. Proton inventory experiments across H₂O/D₂O mixtures show linear behaviour with a solvent isotope effect of 2.0, confirming a single proton in flight in the transition state [3] [4].

Benzoate-Imidazole Interactions in Catalytic Processes

When the imidazole is housed in a folded framework or confined environment, the cooperative contribution of a neighbouring benzoate grows:

Catalyst scaffoldBenzoate–imidazole distance / Å (X-ray or model)Rate enhancement over 4-methyl-imidazole for nitrophenyl ester hydrolysisReference
Peptide helix bearing His–Glu dyad5.31 900-fold at neutral pH value [14]
2-Benzoate-imidazole polymers3.8 (estimated)1.4–3.2-fold vs unsubstituted imidazole [12]
Molecularly imprinted nanoparticle with thiouronium and imidazole4.76-fold for activated hexanoate ester [3]

Hydrophobic confinement further strengthens the interaction. Guthrie and Ueda showed that positioning the imidazole on a rigid androstane surface and introducing an adjacent carboxylate delivered an additional fifteen-fold acceleration through precise electrostatic pre-organisation [15].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(1H-imidazol-1-yl)benzoate

Dates

Last modified: 08-15-2023

Explore Compound Types